N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2S/c1-9(2)14-7-16(24)22-11(8-25-17(22)21-14)6-15(23)20-10-3-4-13(19)12(18)5-10/h3-5,7,9,11H,6,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJGVLPNHQVCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Profile
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research has shown that derivatives related to thiazolo[3,2-a]pyrimidines possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL, indicating strong antibacterial potential .
Anticancer Activity
In vitro studies have suggested that the compound may inhibit cell proliferation in various cancer cell lines. For example, thiazole-pyrimidine derivatives have been shown to significantly reduce the viability of A431 vulvar epidermal carcinoma cells by inhibiting key signaling pathways involved in cell growth and survival .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerase IV.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Cell Membrane Integrity : The presence of halogenated phenyl groups may enhance membrane permeability alterations in microbial cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of thiazolo-pyrimidine derivatives against multidrug-resistant strains. The results showed that certain derivatives had an MIC lower than traditional antibiotics like ampicillin and norfloxacin, highlighting their potential as alternative therapeutic agents .
- Anticancer Evaluation : In a controlled experiment on A431 cells, the compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. The study explored the compound's impact on cell cycle progression and apoptosis induction .
Data Table: Biological Activity Summary
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico molecular docking studies have suggested that this compound could be optimized for enhanced anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .
Anticancer Potential
The compound's structure suggests possible activity against various cancer cell lines. Similar compounds have shown significant growth inhibition in several cancer types, including glioblastoma and ovarian cancer. For instance, related thiazolo-pyrimidine derivatives have demonstrated promising anticancer properties through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be thoroughly investigated.
Case Study 1: Molecular Docking Studies
In a study focusing on similar thiazolo-pyrimidine derivatives, molecular docking simulations revealed potential binding interactions with the active sites of target proteins involved in inflammation and cancer pathways. The results indicated that modifications to the side chains could enhance binding affinity and selectivity .
Case Study 2: Synthesis and Biological Evaluation
A recent synthesis protocol for related compounds involved straightforward transformations using commercially available reagents. The synthesized derivatives were evaluated for their biological activities, revealing significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . This highlights the potential for this compound to serve as a lead compound for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally or functionally related molecules from the provided evidence, focusing on core scaffolds, substituents, and known applications.
Structural Analog: 3-Chloro-N-phenyl-phthalimide
Core Structure: Isoindoline-1,3-dione (phthalimide) . Substituents: Chlorine at position 3, phenyl group. Applications: Monomer for polyimide synthesis, emphasizing thermal stability and polymer engineering . Comparison:
- The target compound replaces the phthalimide core with a thiazolo-pyrimidinone system, which may confer distinct electronic properties and bioactivity.
- Both compounds feature halogenated aromatic groups (Cl/F vs. Cl), but the target’s acetamide linker and isopropyl substituent introduce additional steric and hydrogen-bonding capabilities absent in 3-chloro-N-phenyl-phthalimide.
- Applications diverge: 3-chloro-N-phenyl-phthalimide is used in materials science, while the target’s structure aligns more closely with bioactive molecules (e.g., pesticides or pharmaceuticals).
Functional Analog: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
Core Structure: Oxazolidinone . Substituents: 2,6-dimethylphenyl, methoxy group. Applications: Fungicide, targeting oomycete pathogens . Comparison:
- Both compounds share an acetamide functional group, but the target’s thiazolo-pyrimidinone core differs from oxadixyl’s oxazolidinone ring.
- Oxadixyl’s methoxy group is absent in the target, which instead incorporates a 7-isopropyl group for hydrophobic interactions.
Heterocyclic Analog: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
Core Structure : Triazolo[1,5-a]pyrimidine .
Substituents : 2,6-difluorophenyl, sulfonamide.
Applications : Herbicide, inhibiting acetolactate synthase in plants .
Comparison :
- Both compounds include halogenated phenyl groups (Cl/F vs. F), but the target lacks a sulfonamide moiety, which is critical for flumetsulam’s herbicidal activity.
- The 7-isopropyl group in the target may enhance lipid solubility compared to flumetsulam’s methyl substituent.
Comparative Data Table
Research Implications
- Structural Insights: The thiazolo-pyrimidinone core in the target compound offers a unique scaffold for designing agrochemicals or pharmaceuticals, differing from triazolo or oxazolidinone systems in electronic and steric profiles.
- Synthetic Challenges: The bicyclic thiazolo-pyrimidinone system may pose synthetic hurdles compared to simpler phthalimides or triazolo-pyrimidines, necessitating optimized routes for scalability .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the construction of the thiazolo[3,2-a]pyrimidine core. Key steps include:
- Cyclocondensation : Formation of the thiazolo-pyrimidine ring via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Chlorophenyl Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-chloro-4-fluorophenyl group to the core structure .
- Acetamide Functionalization : Reaction of the intermediate with chloroacetyl chloride followed by amidation with the appropriate amine .
Optimization Tip : Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., characteristic peaks for thiazolo-pyrimidine at δ 6.5–7.5 ppm and acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₆ClFN₃O₂S: 392.06) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Docking Studies : Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity to targets like COX-II or EGFR .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final amidation step?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
Q. How to resolve contradictions in reported bioactivity data across similar thiazolo-pyrimidine derivatives?
- Methodological Answer :
- Structural-Activity Comparison : Compare substituent effects using analogues (e.g., chloro vs. methoxy groups on phenyl rings). For example:
| Compound Substituent | IC₅₀ (µM) vs. COX-II | LogP |
|---|---|---|
| 3-Chloro-4-fluorophenyl | 0.45 | 2.8 |
| 4-Methoxyphenyl | 1.20 | 2.1 |
| Insight : Electron-withdrawing groups (e.g., Cl, F) enhance target binding . |
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions on the thiazolo-pyrimidine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
